Epiprocurcumenol

Descripción

Significance of Sesquiterpenoids in Biological and Chemical Sciences

Sesquiterpenoids are a large and structurally diverse class of natural products built from three isoprene (B109036) units, resulting in a 15-carbon skeleton. nih.govresearchgate.net These compounds are widely distributed throughout the plant and microbial kingdoms and exhibit a remarkable array of biological activities. researchgate.net Their significance in biological and chemical sciences is multifaceted.

In the realm of biology, sesquiterpenoids are recognized for their potential pharmacological properties, which include anti-inflammatory, antimicrobial, and antitumor activities. nih.govresearchgate.netresearchgate.net For instance, studies have shown that sesquiterpenoids can inhibit the activation of signaling pathways related to inflammation, such as NF-kappa B and MAPKs, and reduce the production of inflammatory mediators. The structural diversity of sesquiterpenoids, which can be linear, cyclic, bicyclic, or tricyclic, contributes to their wide range of biological functions. researchgate.net This has made them attractive scaffolds for the development of new drugs. researchgate.netnih.gov

From a chemical perspective, the complex and varied molecular architectures of sesquiterpenoids present fascinating challenges and opportunities for synthetic chemists. The total synthesis of these natural products often drives the development of new synthetic methodologies and strategies. Furthermore, understanding the biosynthesis of sesquiterpenoids from their common precursor, farnesyl pyrophosphate (FPP), provides insights into the intricate enzymatic machinery of living organisms. mdpi.com

Overview of Guaiane-Type Sesquiterpenoids

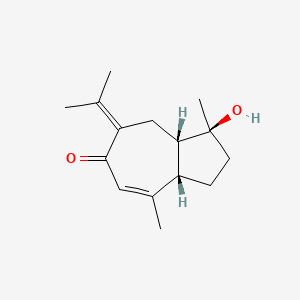

Epiprocurcumenol belongs to the guaiane (B1240927) subclass of sesquiterpenoids. core.ac.uksupremepharmatech.com Guaiane-type sesquiterpenoids are characterized by a bicyclic nih.govmdpi.com ring system, which is a seven-membered ring fused to a five-membered ring. nih.govresearchgate.net This core structure is typically substituted with methyl and isopropyl groups. researchgate.net

Guaiane sesquiterpenoids are particularly abundant in plant families such as Asteraceae, Zingiberaceae, and Thymelaeaceae. nih.govresearchgate.net They exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects. nih.gov The presence and position of functional groups, such as hydroxyl groups, and the degree of unsaturation in the molecule can significantly influence their biological activity. researchgate.net

Contextualization of this compound within Curcuma Metabolomics

This compound has been identified as a constituent of several Curcuma species, including Curcuma longa (turmeric), Curcuma zedoaria (zedoary), and Curcuma aromatica. nih.govwikipedia.orgphcogrev.com The essential oils from the rhizomes of Curcuma species are particularly rich in sesquiterpenoids. core.ac.ukfrontiersin.org Metabolomics studies, utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying and quantifying the various compounds present in Curcuma extracts, including this compound. mdpi.comresearchgate.net The chemical composition of these extracts can vary depending on the species, cultivation conditions, and extraction methods used. core.ac.uk

Research Landscape and Gaps Pertaining to this compound

Current research on this compound has primarily focused on its isolation and identification from various Curcuma species and the investigation of its biological activities. For example, studies have explored its potential anti-inflammatory effects by examining its ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. frontiersin.orgresearchgate.netnih.gov Some research also suggests that this compound may inhibit platelet aggregation by affecting the MAPK and PI3K-Akt signaling pathways. chemfaces.com

However, there are still significant gaps in the research landscape. While the anti-inflammatory properties of this compound have been investigated in vitro, more extensive in vivo studies and clinical trials are needed to confirm these effects and to understand its full therapeutic potential. wjbphs.com Furthermore, detailed investigations into the biosynthesis of this compound within Curcuma plants are lacking. A deeper understanding of its biosynthetic pathway could open up possibilities for biotechnological production of this compound.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H22O2 |

|---|---|

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

(3S,3aS,8aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13+,15+/m1/s1 |

Clave InChI |

RHBOHEXDGUVIIY-ZLDLUXBVSA-N |

SMILES isomérico |

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@H]1CC[C@]2(C)O |

SMILES canónico |

CC1=CC(=O)C(=C(C)C)CC2C1CCC2(C)O |

Sinónimos |

epiprocurcumenol procurcumenol |

Origen del producto |

United States |

Natural Occurrence and Chemodiversity

Epiprocurcumenol has been identified and isolated from various members of the Curcuma genus, which is part of the ginger family (Zingiberaceae). The presence and concentration of this compound can vary significantly, influenced by the specific species, geographical location, and even the cultivar.

Isolation from Curcuma aromatica Rhizomes

Curcuma aromatica, commonly known as wild turmeric, is a notable source of this compound. wjbphs.com Scientific investigations involving the rhizomes of this plant have successfully isolated this compound. wjbphs.comresearchgate.net The rhizomes, which are the underground stems of the plant, are rich in a variety of phytochemicals, including a range of terpenoids. wjbphs.com

Occurrence in Curcuma zedoaria

This compound is also a known constituent of Curcuma zedoaria, or zedoary. nih.govwikipedia.org This perennial herb, native to South and Southeast Asia, contains this compound in its rhizomes. wikipedia.org Activity-guided fractionation of methanolic extracts from C. zedoaria rhizomes has led to the isolation of this compound along with other sesquiterpenoids like procurcumenol (B1207102). nih.govthieme-connect.comresearchgate.net The presence of these compounds is believed to contribute to the plant's traditional uses. nih.govunair.ac.id

Presence in Curcuma longa and Other Curcuma Species

The most well-known species of the genus, Curcuma longa (turmeric), also contains this compound. nih.govknapsackfamily.comalivitpharm.com Methanol (B129727) extracts of C. longa rhizomes have been found to contain a complex mixture of sesquiterpenes, including this compound. globinmed.comcore.ac.uk Beyond these primary species, this compound has been reported in other Curcuma varieties such as Curcuma wenyujin. nih.gov

Regional and Cultivar-Dependent Variations in Content

The chemical composition of Curcuma species, including the concentration of this compound, is subject to variation based on geographical and agricultural factors. unair.ac.idcore.ac.uk For instance, the curcuminoid content in Curcuma zedoaria has been shown to differ depending on the variety, location, and planting conditions. unair.ac.id Similarly, the composition of essential oils in Curcuma longa varies significantly with different cultivars and geographical locations. core.ac.uk These variations highlight the chemical diversity within the Curcuma genus.

Biosynthetic Origins and Precursors

This compound, as a sesquiterpenoid, originates from the complex network of terpenoid biosynthesis pathways within plants.

Terpenoid Biosynthesis Pathways in Plants

Terpenoids are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. tandfonline.comresearchgate.net The MVA pathway, located in the cytoplasm, is generally responsible for producing sesquiterpenes (C15) and triterpenes. researchgate.netkegg.jp The MEP pathway, occurring in the plastids, primarily synthesizes monoterpenes (C10), diterpenes (C20), and tetraterpenes. tandfonline.comnih.gov

Both pathways produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). kegg.jpnih.gov For the synthesis of sesquiterpenes like this compound, three of these five-carbon units are combined to form the C15 precursor, farnesyl diphosphate (FPP), a process that largely occurs via the MVA pathway. kegg.jp Subsequent enzymatic reactions, including cyclization and functional group modifications catalyzed by terpene synthases, lead to the vast array of terpenoid structures found in nature. tandfonline.comslideshare.net

Proposed Biosynthetic Routes to Guaiane-Type Sesquiterpenoids

The biosynthesis of guaiane-type sesquiterpenoids like this compound follows the terpenoid pathway, starting from simple five-carbon precursors. scielo.brup.ac.za The intricate process involves multiple enzymatic steps that construct the characteristic bicyclic carbon skeleton.

The general biosynthetic scheme begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate or methylerythritol phosphate (B84403) (MEP) pathways. scielo.brup.ac.za These units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). scielo.brnih.gov

The crucial step in forming the diverse array of sesquiterpenoid skeletons is the cyclization of the linear FPP, catalyzed by enzymes known as sesquiterpene synthases (STSs). nih.govresearchgate.net For guaianes, this process is initiated by the ionization of FPP and its cyclization into a 10-membered germacrene A intermediate. lboro.ac.ukresearchgate.net This germacrene intermediate is then reprotonated and undergoes a second transannular cyclization to form the distinctive 5/7 fused-ring system of the guaianyl cation. lboro.ac.ukresearchgate.netresearchgate.net This cation serves as a pivotal branch point, leading to a multitude of guaiane-type structures through various rearrangements and functionalizations. scielo.brresearchgate.net

| Intermediate | Description | Key Enzyme Class |

| Isopentenyl Pyrophosphate (IPP) / Dimethylallyl Pyrophosphate (DMAPP) | C5 isoprenoid building blocks. up.ac.za | - |

| Farnesyl Pyrophosphate (FPP) | C15 linear precursor of all sesquiterpenoids. scielo.brnih.gov | FPP Synthase |

| Germacrene A | A key 10-membered ring intermediate. lboro.ac.ukresearchgate.net | Sesquiterpene Synthase (STS) |

| Guaianyl Cation | Bicyclic (5/7 fused ring) carbocation intermediate. lboro.ac.ukresearchgate.net | Sesquiterpene Synthase (STS) |

Enzymatic Transformations Leading to this compound Isomers

The structural diversification of the basic guaiane (B1240927) skeleton into this compound and its isomers is primarily achieved through the action of decorating enzymes, most notably cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.netacs.org These enzymes are responsible for introducing functional groups, such as hydroxyls, onto the hydrocarbon scaffold. researchgate.netresearchgate.net

The formation of this compound involves the specific hydroxylation of a guaiane precursor. researchgate.net The stereochemistry of this hydroxylation is critical, and different P450 enzymes can catalyze the reaction at the same position but with different spatial orientations, leading to the formation of epimers like procurcumenol and this compound. researchgate.netnih.gov These epimeric isomers, differing only in the 3D arrangement at a single chiral center, can exhibit distinct biological properties. researchgate.netnih.gov

Further enzymatic modifications can occur, such as oxidation of the alcohol to a ketone, creating compounds like epiprocurcumenone, or other rearrangements catalyzed by various isomerases. acs.org The combinatorial action of sesquiterpene synthases and a suite of modifying enzymes like P450s is a key mechanism for generating the vast chemodiversity observed in plant sesquiterpenoids. researchgate.netacs.org

Isolation, Purification, and Structural Elucidation

Extraction Methodologies

The initial step in isolating Epiprocurcumenol is the extraction of crude secondary metabolites from the plant matrix. This is typically achieved using solvent-based methods designed to efficiently solubilize compounds of interest.

Solvent-based extraction is a foundational technique for isolating natural products like this compound. The choice of solvent is critical and is based on the polarity of the target compound. For sesquiterpenoids, alcohols such as methanol (B129727) or ethanol (B145695) are commonly employed.

In one documented method for isolating this compound, the dried and powdered rhizomes of Curcuma zedoaria were extracted with methanol thieme-connect.com. Methanol is effective in extracting a wide range of compounds, including sesquiterpenoids. The crude methanolic extract serves as the starting point for further purification. Other solvents like ethanol, acetone, and ethyl acetate are also frequently used for extracting similar compounds from Curcuma species nih.govmdpi.com. The use of pressurized liquid extraction (PLE) has also been optimized for extracting compounds from Curcuma longa, demonstrating an efficient alternative to traditional methods cabidigitallibrary.org.

Table 1: Examples of Solvent Systems for Extracting Compounds from Curcuma Species

| Plant Source | Solvent(s) Used | Extraction Method | Reference |

|---|---|---|---|

| Curcuma zedoaria | Methanol | Maceration/Percolation | thieme-connect.com |

| Curcuma Rhizome | Methanol | Not specified | researchgate.net |

| Curcuma phaeocaulis | Not specified, but yielded an EtOAc-soluble extract | Progressive fractionation | jst.go.jp |

Following the initial extraction, the crude extract contains a complex mixture of compounds. Fractionation is employed to separate these components into simpler groups based on their physicochemical properties, such as polarity.

A common first step is liquid-liquid partitioning. For instance, a crude methanol extract can be suspended in water and then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol jst.go.jp. In the isolation of this compound, the methanolic extract of C. zedoaria was subjected to a partitioning process that yielded an ethyl acetate-soluble fraction containing the target compound thieme-connect.com.

This bioactive EtOAc fraction is then typically subjected to column chromatography for further separation. Silica gel is a widely used stationary phase for this purpose. The separation is achieved by eluting the column with a solvent gradient, often a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate or acetone thieme-connect.com. By gradually increasing the polarity of the mobile phase, compounds are eluted based on their affinity for the stationary phase. In one study, the EtOAc fraction was chromatographed on a silica gel column using an n-hexane/EtOAc gradient, which successfully separated the mixture into several fractions, leading to the eventual isolation of this compound thieme-connect.com.

Table 2: Example of a Fractionation Scheme for Isolating this compound

| Step | Technique | Stationary Phase | Mobile Phase / Solvents | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Solvent Partitioning | N/A | Ethyl Acetate | Bioactive EtOAc-soluble fraction obtained | thieme-connect.com |

| 2 | Column Chromatography | Silica gel (70-230 mesh) | n-hexane/EtOAc (10:1) | Bioactive fractions separated | thieme-connect.com |

Advanced Chromatographic Separation Techniques

To achieve high purity, the fractions obtained from preliminary chromatography are subjected to more sophisticated and higher-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products like this compound uobasrah.edu.iq. Its high resolving power allows for the separation of structurally similar compounds springernature.com. Reversed-phase HPLC is particularly common, where a non-polar stationary phase (like C18) is used with a polar mobile phase uobasrah.edu.iq.

In the purification process following silica gel chromatography, bioactive subfractions containing this compound were further purified using reversed-phase HPLC. A study details the use of a µ-Bondapak C-18 column with 60% methanol in water as the mobile phase to yield the pure compound thieme-connect.com. Preparative HPLC, which uses larger columns to handle greater sample loads, is often the final step to obtain compounds in sufficient quantity and purity for structural elucidation and biological testing jst.go.jpspringernature.com.

Table 3: HPLC Conditions for Purifying Compounds from Curcuma Extracts

| Technique | Column | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | µ-Bondapak C-18 (10 x 300 mm) | 60% Methanol | Isolation of compound 1 from a bioactive fraction | thieme-connect.com |

| Preparative HPLC | Not specified | 50% Acetonitrile (B52724) | Isolation of Procurcumenol (B1207102) (1) | jst.go.jp |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing the composition of volatile mixtures, such as the essential oils from Curcuma species which contain this compound researchgate.net. While HPLC is used for purification, GC is primarily an analytical tool to identify and quantify the components within an extract or fraction researchgate.net.

For analysis, the sample is injected into the GC system, where it is vaporized and separated on a capillary column. The separation is based on the boiling points and polarities of the components. In the analysis of Curcuma rhizome oil, a capillary chromatograph with a flame ionization detector (FID) was used. A common setup involves a 5% phenyl methyl siloxane column, with a programmed temperature gradient to elute compounds ranging from the more volatile to the less volatile researchgate.net. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that acts as a "fingerprint" for identification by comparing it to spectral libraries .

Table 4: Typical GC-MS Parameters for Analysis of Curcuma Volatile Compounds

| Parameter | Specification | Reference |

|---|---|---|

| Column | 5% phenyl methyl siloxane (30 m × 0.25 mm i.d., 0.25 µm film) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Injection Mode | Pulsed splitless | researchgate.net |

| Temperature Program | Initial 60°C (2 min), ramp 5°C/min to 145°C (hold 25 min), ramp 5°C/min to 200°C, ramp 20°C/min to 280°C (hold 3 min) | researchgate.net |

| Detector | Mass Spectrometer (EI mode) | researchgate.net |

| Scan Range | 40–550 amu | researchgate.net |

When larger quantities of a pure compound are needed, preparative chromatography is the method of choice google.com. This can be performed using both liquid and gas chromatography.

Preparative Gas Chromatography (pGC) is particularly suited for separating volatile compounds from complex mixtures like essential oils nih.gov. In a pGC system, a larger-scale column is used, and the effluent stream is split. A small portion (e.g., 1%) is directed to a detector like an FID for monitoring, while the majority (99%) is sent to a fraction collector where individual compounds can be trapped as they elute researchgate.netnih.gov. A method for fractionating volatile constituents from a Curcuma rhizome extract utilized a stainless steel column packed with 10% OV-101 and a nitrogen carrier gas researchgate.netnih.gov.

Similarly, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely applied technique for isolating less volatile or thermally unstable compounds like many sesquiterpenoids springernature.com. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to maximize throughput and yield pure compounds for further research jst.go.jpspringernature.com.

Spectroscopic Characterization Methods

The definitive structure of this compound was established through the comprehensive application of several key spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon skeleton and the relative stereochemistry of this compound. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals is possible.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Characteristic signals include those for methyl groups, methylene protons on the cycloheptene and cyclopentane rings, and methine protons. The coupling patterns and chemical shifts observed in 2D NMR experiments like ¹H-¹H COSY (Correlation Spectroscopy) are crucial for establishing proton-proton adjacencies, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular framework.

Table 1: Representative ¹³C and ¹H NMR Spectral Data for Procurcumenol (an isomer of this compound) in CDCl₃

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 46.4 | 2.55 (m) |

| 2 | 27.2 | 1.80 (m), 2.05 (m) |

| 3 | 79.1 | - |

| 4 | 43.1 | 1.65 (m), 1.95 (m) |

| 5 | 134.5 | 5.25 (d, 9.5) |

| 6 | 204.5 | - |

| 7 | 134.5 | - |

| 8 | 155.1 | - |

| 9 | 35.1 | 2.60 (m) |

| 10 | 48.2 | 2.80 (m) |

| 11 | 140.8 | - |

| 12 | 21.1 | 1.85 (s) |

| 13 | 21.1 | 1.85 (s) |

| 14 | 25.8 | 1.25 (s) |

| 15 | 20.5 | 1.90 (s) |

Note: Data presented is for the isomer Procurcumenol and serves as a representative example. Specific chemical shifts for this compound may vary slightly.

Mass Spectrometry (MS and HR-ESI-MS) for Molecular Formula Determination

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₅H₂₂O₂ nih.gov. This corresponds to a molecular weight of approximately 234.33 g/mol nih.gov.

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound's isomers show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 234 acgpubs.org. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For a compound with the formula C₁₅H₂₂O₂, the calculated exact mass is 234.16198 Da. Experimental determination of a mass very close to this value by HR-ESI-MS confirms the molecular formula and rules out other possible elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups. Based on its structure and data from its isomers, the following characteristic peaks are expected:

O-H Stretch: A strong, broad absorption band in the region of 3400-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) group acgpubs.org.

C=O Stretch: A sharp, strong absorption band around 1670-1715 cm⁻¹ is characteristic of the α,β-unsaturated ketone carbonyl group acgpubs.org.

C=C Stretch: Absorptions in the 1600-1650 cm⁻¹ region correspond to the carbon-carbon double bonds within the molecule's ring structure and isopropylidene group.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of C-H bonds in the aliphatic parts of the molecule.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a critical chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), is a unique fingerprint of a molecule's specific three-dimensional arrangement.

For complex natural products, the experimental CD spectrum is often compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT) su.ac.thmedchemexpress.com. By calculating the theoretical spectra for all possible stereoisomers and matching them to the experimental spectrum, the true absolute configuration can be assigned with a high degree of confidence su.ac.th. This technique is essential for definitively establishing the specific stereochemistry of this compound.

Stereochemical Analysis and Isomeric Relationships

Elucidation of Relative and Absolute Stereochemistry

The structural elucidation of this compound is incomplete without a definitive assignment of its stereochemistry. The molecule contains multiple stereocenters, giving rise to several possible stereoisomers.

The full IUPAC name of this compound is (3S,3aS,8aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one nih.gov. This name precisely defines the absolute configuration at the three key stereogenic centers:

C-3: The hydroxyl group and the methyl group are in the S configuration.

C-3a: The hydrogen atom is in the S configuration.

C-8a: The hydrogen atom is in the S configuration.

This specific spatial arrangement distinguishes this compound from its diastereomers, such as procurcumenol, which has a different configuration. The determination of this absolute stereochemistry relies on the integration of data from NMR (specifically through-space correlations seen in NOESY experiments), and chiroptical methods like CD spectroscopy kribb.re.kr. By comparing spectroscopic data and optical rotation values with those of known related compounds, the stereochemical relationships can be firmly established.

Relationship to Epimeric and Diastereomeric Forms (e.g., Procurcumenol)

This compound is structurally very closely related to procurcumenol; they are epimers. Epimers are diastereomers that differ in the configuration at only one stereocenter. Both compounds share the same molecular formula (C15H22O2) and the same core guaiane (B1240927) skeleton.

The specific difference between them lies in the stereochemistry at the C-8a position (following standard sesquiterpene numbering).

This compound has the IUPAC name (3S,3aS,8aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one.

Procurcumenol has the IUPAC name (3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one.

This single change in stereochemistry from S in this compound to R in procurcumenol at the C-8a position results in different spatial arrangements of the atoms. While this difference may seem minor, it can lead to distinct physical properties and biological activities.

Their epimeric nature means they have different NMR spectra, which is a key method for distinguishing them. The differing orientation of the substituent at the epimeric center causes shifts in the resonance frequencies of nearby nuclei. The following table details the reported ¹H and ¹³C NMR spectral data for procurcumenol.

Interactive Data Table: Spectroscopic Data for Procurcumenol

This table presents the ¹H and ¹³C NMR spectral data for Procurcumenol, recorded in deuterochloroform (CDCl₃). This data is essential for its structural identification and for distinguishing it from its epimer, this compound.

| Carbon No. | ¹³C Chemical Shift (δ) in ppm | ¹H Chemical Shift (δ) in ppm (Multiplicity, J in Hz) |

| 1 | 50.7 | 2.38 (d, 10.6) |

| 2 | 27.1 | |

| 3 | 40.1 | |

| 4 | 80.5 | |

| 5 | 54.8 | |

| 6 | 28.8 | 2.61 (d, 15.9) |

| 7 | 136.9 | |

| 8 | 199.3 | |

| 9 | 129.4 | 5.88 (dd, 2.7, 1.3) |

| 10 | 155.1 | |

| 11 | 136.5 | |

| 12 | 21.5 | 1.76 (s) |

| 13 | 22.6 | 1.78 (s) |

| 14 | 24.5 | 1.25 (s) |

| 15 | 23.6 | 1.88 (s) |

Data sourced from Tran, N. T., et al. (2023). Natural Product Sciences. nih.gov

Synthetic Strategies and Structural Modifications

Total Synthesis Approaches to Epiprocurcumenol

The total synthesis of this compound, possessing a bicyclo[5.3.0]decane (guaiane) core with multiple stereocenters, has not been extensively documented in publicly available literature, making a discussion of its synthesis largely theoretical and based on established methods for related guaiane (B1240927) sesquiterpenoids.

A hypothetical retrosynthetic analysis of this compound ((3S,3aS,8aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one) nih.gov would focus on simplifying its intricate 5/7 fused ring system.

Key Disconnections:

Guaiane Skeleton Formation: The primary challenge is the construction of the azulene-derived core. A key disconnection would be a bond cleavage within the seven-membered ring, potentially via a transannular cyclization of a ten-membered germacrane-type precursor. This biomimetic approach mimics the natural biosynthetic pathway where germacranes act as crucial intermediates. researchgate.net

Functional Group Interconversion: The α,β-unsaturated ketone and the tertiary alcohol represent key functional groups. The enone functionality could be introduced late-stage via oxidation of a corresponding allylic alcohol or other suitable precursor. The tertiary alcohol could be installed via a Grignard reaction or similar nucleophilic addition to a ketone on the five-membered ring.

Ring-Closing Metathesis (RCM): A modern approach could involve disconnecting the seven-membered ring to an acyclic diene precursor, which would then be closed using Ring-Closing Metathesis, a powerful tool for forming medium-sized rings.

The analysis would ultimately lead back to simpler, more readily available chiral building blocks, from which the carbon skeleton and stereocenters can be assembled systematically.

Achieving stereocontrol over the multiple chiral centers of this compound is paramount. While specific routes for this compound are not detailed in the provided research, general strategies for related molecules highlight the methodologies that would be employed.

Chiral Pool Synthesis: The synthesis could commence from a naturally occurring chiral molecule that already contains some of the required stereocenters.

Asymmetric Catalysis: Modern asymmetric reactions, such as catalytic hydrogenations, epoxidations, or aldol (B89426) reactions, would be critical to set the stereochemistry at each center with high fidelity. For instance, the synthesis of other complex natural products has successfully used asymmetric reverse prenylation and thiazolium-catalyzed transformations to control stereochemistry. nih.gov

Substrate Control: Existing stereocenters on a synthetic intermediate can direct the stereochemical outcome of subsequent reactions, a strategy heavily relied upon in complex molecule synthesis.

The synthesis of related complex sesquiterpenes, such as (±)-phaeocaulisin A, has utilized advanced methods like palladium-catalyzed cyclopropanol (B106826) ring-opening carbonylation to form a key γ-ketoester and a stereoselective aldol cyclization to construct the seven-membered carbocycle. researchgate.net Such strategies would be directly applicable to a stereocontrolled synthesis of this compound.

Table 1: Potential Methodologies for Stereocontrolled Synthesis

| Synthetic Challenge | Potential Stereocontrolled Method | Rationale |

| Construction of Bicyclo[5.3.0]decane Core | Transannular Michael Reaction Cascade | Biomimetic approach that can form the fused ring system in a single, stereoselective step from a macrocyclic precursor. researchgate.net |

| Installation of Tertiary Alcohol | Asymmetric Nucleophilic Addition (e.g., Grignard) | Establishes the C3 stereocenter with the hydroxyl group. |

| Control of Ring Junction Stereochemistry | Stereoselective Aldol Cyclization | Forms the seven-membered ring while controlling the relative stereochemistry of the bridgehead protons. researchgate.net |

Nature's synthesis of guaiane sesquiterpenoids is a model of efficiency and stereospecificity. The biosynthesis begins with farnesyl diphosphate (B83284) (FPP), which undergoes an enzyme-catalyzed cyclization to form a ten-membered ring intermediate, typically a germacrane (B1241064). researchgate.net A subsequent, enzyme-mediated transannular cyclization of this germacrane intermediate forms the characteristic 5/7 fused ring system of the guaiane skeleton. researchgate.net

In contrast, laboratory synthesis is typically a multi-step, linear process requiring a sequence of protection, functional group manipulation, and bond-forming reactions. While biosynthesis uses exquisitely shaped enzyme pockets to achieve perfect stereocontrol in a single step, chemical synthesis must rely on a series of different chiral reagents or catalysts to build up the stereocenters one by one or in small groups. nih.gov The efficiency and atom economy of the enzymatic cascade are benchmarks that synthetic chemistry strives to emulate.

Semi-Synthetic Derivatization and Analogue Preparation

Given the biological activities reported for this compound, modifying its structure through semi-synthesis is a logical step to explore and optimize these properties.

While specific semi-synthetic derivatives prepared directly from isolated this compound are not widely reported, the general field of natural product modification provides a clear blueprint for this work. The goal is to generate a library of related compounds to probe which parts of the molecule are essential for its activity. google.comresearchgate.net

Potential Modifications:

Modification of the Tertiary Alcohol: The hydroxyl group could be esterified, etherified, or oxidized to a ketone to determine its role in hydrogen bonding or as a metabolic site.

Saturation of Double Bonds: The double bonds in the seven-membered ring could be selectively hydrogenated to assess the importance of the ring's conformation and electronic properties.

Modification of the Enone System: The α,β-unsaturated ketone is a reactive Michael acceptor and a key pharmacophore. Analogues could be prepared where this system is reduced or altered.

An emerging strategy is the chemical engineering of crude plant extracts, where the entire mixture of natural products is treated with a chemical reagent to generate a library of semi-synthetic derivatives in one step. researchgate.net This approach could be applied to Curcuma extracts rich in this compound to rapidly generate novel chemical diversity.

SAR studies aim to correlate specific structural features of a molecule with its biological activity. For this compound and its relatives, several preliminary insights have been gathered.

Stereochemistry: In a study on nitric oxide (NO) inhibition, this compound and its C3 epimer, procurcumenol (B1207102), showed weak but very similar potencies (IC50 values of 77 µM and 75 µM, respectively). nih.gov This suggests that the stereochemistry of the tertiary alcohol at this position may not be a critical determinant for this particular anti-inflammatory activity.

Protein Binding: An in silico molecular docking study screened this compound and procurcumenol against the SARS-CoV-2 main protease (Mpro). informaticsjournals.co.in Procurcumenol was found to form hydrogen bonds with the HIS163 and GLU166 residues of the enzyme, indicating that the core guaiane skeleton can fit into the active site. informaticsjournals.co.in

General Features for Activity: Broader studies on anti-inflammatory compounds from the Curcuma genus suggest that the symmetry of the molecular structure and the position of various substituents are key to their activity. frontiersin.org

These initial findings provide a foundation for designing more targeted analogues. By systematically modifying the this compound structure and evaluating the biological activity of the resulting derivatives, a detailed SAR map can be developed, guiding the design of more potent and selective agents.

Table 2: Structure-Activity Relationship Insights for this compound and Related Compounds

| Compound/Feature | Biological Activity/Target | SAR Finding | Reference |

| This compound | Inhibition of Nitric Oxide (NO) Production | Exhibited weak inhibitory activity (IC50 = 77 µM). | nih.gov |

| Procurcumenol (Epimer) | Inhibition of Nitric Oxide (NO) Production | Showed similar weak activity to this compound (IC50 = 75 µM), suggesting the C3 stereocenter is not critical for this activity. | nih.gov |

| Procurcumenol | SARS-CoV-2 Main Protease (in silico) | Predicted to form hydrogen bonds with active site residues HIS163 and GLU166. | informaticsjournals.co.in |

| General Curcuminoids | Anti-inflammatory | Activity is associated with structural symmetry and the position and number of methoxy (B1213986) groups. | frontiersin.org |

Biological Activities and Mechanistic Investigations Non Clinical Focus

Anti-Inflammatory Effects

The anti-inflammatory properties of epiprocurcumenol have been investigated through its impact on key cellular and molecular markers of inflammation. These studies utilize in vitro models, primarily involving activated macrophage cells, to simulate an inflammatory response.

Inhibition of Nitric Oxide (NO) Production in Activated Macrophages

Overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.govresearchgate.net this compound has been identified as an inhibitor of NO synthesis. In a key study, this compound was isolated from Curcuma zedoaria and tested for its ability to inhibit NO production in lipopolysaccharide (LPS)-activated macrophage cell lines. nih.govresearchgate.netkoreascience.kr The compound demonstrated inhibitory activity with a reported concentration for 50% inhibition (IC50) of 77 μM. nih.govresearchgate.netkoreascience.kr This finding positions this compound as a compound with the ability to modulate one of the critical effector molecules in the inflammatory process.

| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (μM) | Source |

|---|---|---|---|---|

| This compound | Macrophage | LPS | 77 | nih.govresearchgate.netkoreascience.kr |

| Procurcumenol (B1207102) | Macrophage | LPS | 75 | nih.govresearchgate.net |

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression

The reduction in nitric oxide levels is often linked to the suppression of the iNOS enzyme at the protein expression level. nih.gov Research on compounds isolated alongside this compound from Curcuma zedoaria has shown that the mechanism of NO inhibition is through the suppression of iNOS expression. nih.govresearchgate.net While detailed immunoblot analysis for this compound specifically was not the focus of the primary study, the potent activity of a co-isolated curcuminoid was directly attributed to its dose-dependent suppression of iNOS protein expression. nih.govresearchgate.net This suggests that a likely mechanism for this compound's effect on NO production is its interference with the synthesis of the iNOS enzyme. nih.govmdpi.com

Modulation of Pro-Inflammatory Cytokine Release (e.g., TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are crucial signaling molecules that drive the inflammatory response. frontiersin.orgscience-line.com Research has indicated that compounds isolated from C. zedoaria, including this compound, can inhibit the production of TNF-α from LPS-activated macrophages. frontiersin.orgthieme-connect.com Furthermore, studies on related sesquiterpenoids from Curcuma species have demonstrated the ability to suppress the production of TNF-α, IL-1β, and IL-6 at both the transcriptional and translational levels, providing a mechanistic context for the anti-inflammatory action of this class of compounds. mdpi.comchemfaces.com

Interference with Cellular Signaling Pathways (e.g., NF-κB, MAPK, AP-1)

The expression of inflammatory mediators like iNOS and pro-inflammatory cytokines is controlled by upstream signaling pathways. acs.orgglobalresearchonline.net Key pathways involved in inflammation include nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPK), and activator protein-1 (AP-1). acs.orgresearchgate.net While research on many compounds from Curcuma has focused on the inhibition of the NF-κB pathway, investigations into the specific mechanisms of sesquiterpenoids suggest a different target. chemfaces.comacs.org For instance, the related compound curcumol (B1669341) has been found to exert its anti-inflammatory effects mainly by suppressing the JNK-mediated AP-1 pathway rather than the NF-κB pathway. mdpi.comchemfaces.com This involves a reduction in the phosphorylation level of JNK, a key component of the MAPK signaling cascade. chemfaces.com

Antioxidant Potential

In addition to anti-inflammatory effects, the ability of a compound to mitigate oxidative stress is a significant aspect of its biological profile. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is closely linked to inflammation. researchgate.netsemanticscholar.org

Effects on Oxidative Stress Markers in Cellular Models

While direct studies focusing exclusively on this compound's effect on oxidative stress markers in cellular models are not extensively detailed in the reviewed literature, its presence in Curcuma species, known for their antioxidant properties, is noteworthy. tandfonline.comscispace.com The antioxidant activities of related compounds from these species, such as curcumin, have been widely studied. Curcumin has been shown to enhance the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, and it can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govincitehealth.com This is achieved by modulating various cellular pathways and protecting against oxidative damage to lipids, proteins, and DNA. nih.govnih.gov The broader context of terpenoids from Curcuma suggests a potential for antioxidant activity, although specific research on this compound's role in mitigating oxidative stress at a cellular level requires more focused investigation.

Other Investigational Biological Activities

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound's inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type II diabetes and obesity, has been a subject of investigation. Research on compounds isolated from the rhizomes of Curcuma heyneana identified several sesquiterpenes with PTP1B inhibitory effects. chemfaces.comjst.go.jp While procurcumenol, an isomer of this compound, demonstrated PTP1B inhibition with an IC₅₀ value of 45.6 μM, specific inhibitory values for this compound itself were not detailed in the same study. chemfaces.comjst.go.jp However, other studies on sesquiterpenoids from related plants have shown significant PTP1B inhibition, suggesting that this class of compounds, including this compound, may be a promising area for research into new anti-diabetic and anti-obesity agents. researchgate.net

In Silico Studies on Potential Antiviral Interactions (e.g., SARS-CoV-2 targets)

In silico studies have explored the potential of various natural compounds, including this compound, as inhibitors of SARS-CoV-2 targets. In one study, 131 chemical constituents from traditional herbal medicines were screened for their potential to inhibit the SARS-CoV-2 main protease (Mpro). informaticsjournals.co.ininformaticsjournals.co.in this compound was among the 13 active constituents that showed no predicted mutagenic, carcinogenic, or toxic properties and were selected for molecular docking studies. informaticsjournals.co.ininformaticsjournals.co.in While other compounds like epicatechin and apoquinine showed the highest binding affinities, the inclusion of epiprocurcemenol in this filtered list indicates its potential as a candidate for further antiviral research. informaticsjournals.co.ininformaticsjournals.co.in These computational models provide a basis for future in vitro and in vivo studies to validate these potential antiviral effects. nih.govnih.gov

Effects on Immune System Modulation in Cellular and Animal Models (excluding human clinical data)

This compound, as a constituent of Curcuma species, is part of a group of compounds known to possess immunomodulatory properties. jbpr.in Research on extracts from Curcuma zedoaria containing this compound has demonstrated inhibitory effects on the production of inflammatory mediators. researchgate.netthieme-connect.com

Specifically, this compound and its isomer procurcumenol were isolated from a methanolic extract of Curcuma zedoaria and were shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. researchgate.net The IC₅₀ value for this compound was 77 μM. researchgate.net Furthermore, these compounds were found to inhibit the release of tumor necrosis factor-alpha (TNF-α), another key pro-inflammatory cytokine, in LPS-activated macrophages. chemfaces.comthieme-connect.com This suggests that this compound may exert anti-inflammatory effects by modulating macrophage activity. frontiersin.orgresearchgate.net

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

| Mediator | Cell Model | Stimulant | IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| Nitric Oxide (NO) | Macrophages | LPS | 77 | researchgate.net |

Comparative Biological Activity with Related Sesquiterpenoids

This compound is a guaiane-type sesquiterpenoid found in various Curcuma species, and its biological activity is often compared with its isomers and other related terpenoids. mdpi.comnih.gov

In studies of anti-inflammatory activity, this compound (IC₅₀ = 77 μM) and its isomer procurcumenol (IC₅₀ = 75 μM) showed weak but comparable inhibitory potency on nitric oxide production in LPS-activated macrophages. researchgate.net Both were significantly less potent than the curcuminoid 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (IC₅₀ = 8 μM), which was isolated from the same extract. researchgate.net

Regarding the inhibition of TNF-α release, procurcumenol had a reported IC₅₀ of 31.5 μM, while the value for this compound was not explicitly stated in the same context, though both were identified as active compounds. thieme-connect.comunair.ac.id

In the context of PTP1B inhibition, procurcumenol showed an IC₅₀ of 45.6 μM. chemfaces.comjst.go.jp This is comparable to other sesquiterpenoids from the same source, such as heyneanone A (IC₅₀ = 42.5 μM) and aerugidiol (B3033748) (IC₅₀ = 35.7 μM), indicating a shared potential within this chemical class. chemfaces.com

These comparisons highlight that while this compound exhibits biological activities, its potency can vary significantly when compared to other sesquiterpenoids and curcuminoids, even those from the same plant source. The specific stereochemistry, such as the epimeric difference between procurcumenol and this compound, can influence their biological effects, although in the case of NO inhibition, the difference was minimal. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one |

| Aerugidiol |

| Apoquinine |

| Catalase |

| Curcumin |

| Epicatechin |

| This compound |

| Heyneanone A |

| Nitric Oxide |

| Procurcumenol |

| Superoxide dismutase |

Activity Profile Versus Procurcumenol and Other Curcuma Constituents

This compound, a sesquiterpenoid found in species such as Curcuma zedoaria and Curcuma aromatica, has been identified as a biologically active compound, particularly for its anti-inflammatory properties. nih.govjst.go.jpunair.ac.id Its activity is often evaluated in the context of its isomer, procurcumenol, and other phytochemicals present in Curcuma rhizomes.

Research focused on identifying anti-inflammatory agents from C. zedoaria led to the isolation of this compound alongside procurcumenol and 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one. nih.govcolab.ws All three compounds were found to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages. nih.govthieme-connect.com TNF-α is a key cytokine involved in systemic inflammation. nih.gov While all three compounds were reported as active, specific inhibitory concentrations (IC₅₀) were determined for procurcumenol and 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, allowing for a quantitative comparison. nih.govthieme-connect.com Procurcumenol demonstrated TNF-α inhibition with an IC₅₀ value of 310.5 µM. nih.govchemfaces.com In the same assay, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one was found to be significantly more potent, with an IC₅₀ value of 12.3 µM. nih.govthieme-connect.com Although this compound was confirmed to be an active inhibitor of TNF-α, a specific IC₅₀ value was not reported in this study, precluding a direct quantitative comparison of its potency against its isomer. nih.govjst.go.jp

Beyond TNF-α inhibition, other related Curcuma constituents exhibit a range of biological activities. Procurcumenol, for instance, has also been shown to possess anti-platelet aggregation properties. chemfaces.com Other sesquiterpenes from the genus, such as curdione (B1662853) and germacrone, have demonstrated antidiabetic effects, while ar-turmerone (B1667624) has shown hypoglycemic potential. mdpi.com

The following table summarizes the comparative anti-inflammatory activity of this compound and its co-isolated constituents from C. zedoaria.

Table 1: Comparative Inhibition of TNF-α Production by Compounds from Curcuma zedoaria

| Compound Name | Chemical Class | Source | Biological Activity | IC₅₀ Value (µM) |

|---|---|---|---|---|

| This compound | Sesquiterpene | Curcuma zedoaria | Inhibits TNF-α production nih.govjst.go.jp | Not Reported |

| Procurcumenol | Sesquiterpene | Curcuma zedoaria | Inhibits TNF-α production nih.govchemfaces.com | 310.5 nih.govchemfaces.com |

| 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Curcuminoid Analog | Curcuma zedoaria | Inhibits TNF-α production nih.govthieme-connect.com | 12.3 nih.gov |

Synergistic or Antagonistic Effects in Multi-Component Systems

The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a key area of investigation in phytochemistry. While extracts of Curcuma species are believed to exert their effects through the synergistic action of their various constituents, specific studies focusing on the synergistic or antagonistic properties of this compound are limited. unair.ac.idwholisticmatters.com

General evidence suggests that combinations of compounds within Curcuma extracts can lead to enhanced biological activity. For example, an ethanol (B145695) extract of Curcuma longa containing both curcuminoids and sesquiterpenoids was found to produce additive or synergistic hypoglycemic effects in diabetic mice. nih.gov This suggests a cooperative interaction between these two classes of compounds. nih.gov Similarly, a study on a Curcuma aeruginosa extract, which contains various sesquiterpenes, proposed that its hair growth-retarding effects could be due to a synergistic interaction among the constituent sesquiterpenes. karger.com

More specific examples of synergy have been documented between other Curcuma constituents. A notable instance is the interaction between the sesquiterpenoid xanthorrhizol (B41262) and curcumin. When used together, these compounds exhibit a synergistic effect in inhibiting the growth of breast cancer cells. tandfonline.com However, the nature of this interaction can be complex; sequential addition of the compounds to cell cultures could result in additive or even antagonistic effects, whereas simultaneous application produced a synergistic outcome. tandfonline.com

Despite these findings within the Curcuma genus, there is currently no direct research available that details the synergistic or antagonistic interactions of this compound with other phytochemicals. The therapeutic efficacy of traditional herbal preparations containing C. zedoaria or C. aromatica may be partly attributable to such complex interactions, but further mechanistic investigations are required to elucidate the specific role of this compound in these multi-component systems.

Table of Compounds

| Compound Name |

|---|

| Ar-turmerone |

| Curcumin |

| Curdione |

| This compound |

| Germacrone |

| Procurcumenol |

| Xanthorrhizol |

Analytical and Bioanalytical Method Development

Quantitative Determination of Epiprocurcumenol in Biological Matrices

The quantification of this compound in biological matrices such as plasma and tissue is essential for pharmacokinetic and metabolic studies. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a primary technique for this purpose.

In a study investigating the active components of Curcumae Rhizoma in rat plasma, Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) was utilized to identify and screen for various constituents, including this compound. nih.govresearchgate.net This high-resolution mass spectrometry technique allows for the accurate identification of compounds in a complex biological matrix. While this study focused on identification, the methodology can be adapted for quantitative purposes by developing a validated UPLC-MS/MS method. nih.govresearchgate.net

A typical UPLC-MS/MS method for the quantification of a small molecule like this compound in plasma would involve the following steps:

Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample preparation. This involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte of interest.

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of sesquiterpenoids. The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis. This involves selecting a specific precursor ion for this compound and one or more product ions to ensure high selectivity and sensitivity.

Table 1: Illustrative Parameters for UPLC-MS/MS Quantification of this compound in Rat Plasma

| Parameter | Condition |

| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer |

| Column | Acquity UPLC BEH C18 (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined experimentally |

| Internal Standard | A structurally similar compound not present in the matrix |

This table presents a hypothetical set of starting conditions for method development.

Methodologies for Quality Control and Standardization of this compound-Containing Extracts

The chemical composition of herbal extracts can vary significantly due to factors like plant species, geographical origin, and extraction methods. core.ac.uk Therefore, robust analytical methods are necessary for the quality control and standardization of extracts containing this compound.

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful technique for the fingerprinting and quantification of marker compounds in herbal extracts. researchgate.netphytojournal.com HPTLC offers several advantages, including high sample throughput, low operating costs, and the ability to analyze multiple samples simultaneously. researchgate.net A validated HPTLC method can be used to establish a characteristic fingerprint of an extract and to quantify specific compounds like this compound. biochemjournal.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile compounds, including sesquiterpenoids like this compound, in plant extracts. sci-hub.seunair.ac.id The essential oil fraction of Curcuma species, which contains this compound, is particularly amenable to GC-MS analysis. phcogrev.com For quality control, the GC-MS profile can serve as a chemical fingerprint, and specific marker compounds can be quantified. sci-hub.se

Table 2: Comparison of Analytical Techniques for Quality Control of this compound-Containing Extracts

| Technique | Principle | Advantages | Applications |

| HPTLC | Planar chromatography with densitometric detection. | High throughput, cost-effective, visual chromatogram for fingerprinting. | Routine quality control, fingerprint analysis, quantification of marker compounds. researchgate.netbiochemjournal.com |

| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | High resolution, sensitive, provides structural information. | Analysis of essential oils, identification and quantification of volatile and semi-volatile compounds. sci-hub.seunair.ac.id |

| HPLC-UV/DAD | Liquid chromatography with UV-Visible detection. | Robust, widely available, suitable for non-volatile compounds. | Quantification of major constituents, standardization of extracts. phytojournal.com |

Development of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of this compound at trace levels require highly sensitive and selective analytical techniques. Advanced chromatographic methods, particularly those coupled with mass spectrometry, are at the forefront of trace analysis.

Preparative Gas Chromatography (pGC) can be employed for the isolation and purification of volatile compounds like this compound from complex mixtures. researchgate.net This technique allows for the collection of pure fractions of individual compounds, which can then be used as reference standards for other analytical methods or for further structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.gov This is particularly advantageous for the analysis of complex samples like plant essential oils, where numerous co-eluting compounds can interfere with the analysis of trace components.

The coupling of advanced separation techniques with high-resolution mass spectrometry (HRMS), such as TOF-MS or Orbitrap-MS, provides the capability for both targeted quantification and non-targeted screening of a wide range of compounds. nih.govresearchgate.net These techniques are invaluable for identifying unknown metabolites and degradation products of this compound in various matrices.

Table 3: Advanced Techniques for Trace Analysis of this compound

| Technique | Key Features | Advantages for Trace Analysis |

| Preparative GC (pGC) | Large-scale separation and collection of fractions. | Provides pure standards for method validation and biological assays. researchgate.net |

| GC×GC-MS | Two-dimensional separation with high peak capacity. | Enhanced resolution of complex mixtures, improved detection of trace compounds. nih.gov |

| UPLC-HRMS (TOF, Orbitrap) | High-resolution mass analysis. | Accurate mass measurements for confident identification, non-targeted screening capabilities. nih.govresearchgate.net |

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of sesquiterpenoids like epiprocurcumenol originates from farnesyl pyrophosphate (FPP), which is formed from three molecules of isopentenyl pyrophosphate (IPP). mdpi.com While the general pathway for terpenoid synthesis is understood, the specific enzymes and genes responsible for the intricate cyclization, rearrangement, and oxidation steps that lead to the formation of this compound remain largely uncharacterized. mdpi.com

Future research will likely focus on identifying and functionally characterizing the specific terpene synthases and cytochrome P450 monooxygenases involved in the this compound biosynthetic pathway within Curcuma species. nih.gov Techniques such as genome mining of paired genomic and metabolomic data, along with transcriptomic analysis of rhizome tissues, can pinpoint candidate genes. nih.govnih.gov Subsequent heterologous expression and in vitro enzyme assays will be crucial to confirm the function of these undiscovered genes and enzymes. A deeper understanding of this pathway is the first step toward metabolic engineering for enhanced production of this compound.

Exploration of Novel this compound Analogues via Chemoenzymatic Synthesis

To enhance the biological activities and overcome potential limitations of natural this compound, researchers are turning to chemoenzymatic synthesis to create novel analogues. nih.govresearchgate.net This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to modify the this compound scaffold. nih.gov

Future efforts in this area will likely involve:

Enzymatic Hydroxylation: Utilizing engineered cytochrome P450 enzymes to introduce hydroxyl groups at various positions on the this compound molecule, potentially altering its solubility and target-binding affinity.

Glycosylation: Employing glycosyltransferases to attach sugar moieties, which can improve pharmacokinetic properties.

Chemical Modifications: Utilizing chemical reactions to introduce different functional groups, such as halogens or nitrogen-containing moieties, to explore structure-activity relationships. nih.gov

These novel analogues will then be screened for enhanced or new biological activities, offering a pathway to develop more potent and specific compounds.

Deeper Mechanistic Studies on Cellular Targets and Pathways

This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-platelet aggregation effects. chemfaces.comfrontiersin.org Initial studies suggest that it can modulate signaling pathways such as MAPK and PI3K-Akt. chemfaces.comlsmu.lt However, the precise molecular targets and the intricate details of its mechanisms of action are still under investigation.

Future research will need to employ a variety of advanced techniques to elucidate these mechanisms:

Proteomics and Target Identification: Using methods like affinity chromatography and mass spectrometry to identify direct binding partners of this compound within the cell.

Signaling Pathway Analysis: Performing detailed studies to understand how this compound modulates specific components of pathways like NF-κB, MAPK, and PI3K-Akt. chemfaces.comresearchgate.net This will involve analyzing the phosphorylation status of key proteins and the expression of downstream genes.

In Silico Modeling: Utilizing computational docking studies to predict the binding of this compound to potential protein targets, which can then be validated experimentally. nih.govscienceopen.com

These in-depth mechanistic studies will provide a clearer picture of how this compound exerts its effects at the cellular level, paving the way for more targeted therapeutic applications.

Development of Advanced Delivery Systems for In Vitro and In Vivo Research Models

A significant challenge for many natural products, including terpenoids, is their poor bioavailability, which can limit their effectiveness in biological systems. nih.govnanobioletters.com The development of advanced delivery systems is crucial for enhancing the solubility, stability, and cellular uptake of this compound in research models. nih.govacs.org

Future research in this domain will focus on:

Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation and improve its delivery to cells. nih.govnih.gov

Nanoparticle-based Systems: Utilizing biodegradable polymeric nanoparticles to control the release and targeting of this compound. acs.orgmdpi.com

Emulsions and Microemulsions: Formulating this compound in oil-in-water emulsions or microemulsions to enhance its solubility and absorption. google.comgoogle.com

The characterization of these delivery systems in terms of particle size, encapsulation efficiency, and release kinetics will be essential. nih.gov Furthermore, their efficacy will need to be validated in both cell culture (in vitro) and animal (in vivo) models. nih.gov

Role of this compound in Complex Biological Systems (excluding human clinical trials)

To understand the full potential of this compound, it is necessary to study its effects in more complex biological systems, moving beyond single-cell-type assays. This research, excluding human clinical trials, will provide valuable insights into its physiological effects.

Areas for future investigation include:

Animal Models of Disease: Evaluating the efficacy of this compound in established animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, and in models of cardiovascular conditions. mdpi.comcurcumin.co.nz

Immune System Modulation: Investigating the detailed effects of this compound on various immune cell populations and their functions in vivo. frontiersin.org This could involve studying its impact on cytokine production, immune cell proliferation, and differentiation in response to an immune challenge. frontiersin.orgresearchgate.net

Gut Microbiota Interactions: Exploring how this compound may influence the composition and function of the gut microbiota, and how, in turn, the microbiota might metabolize the compound. nih.gov

These studies will provide a more holistic understanding of the biological activities of this compound and its potential as a lead compound for further development.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Adhere to FAIR principles:

- Document extraction protocols, spectral parameters, and assay conditions in detail.

- Deposit raw data (NMR spectra, chromatograms) in repositories like Zenodo.

- Validate key findings in independent labs using blinded analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.